Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+)
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Overview
Description
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) is a complex organometallic compound that features a central iron ion coordinated to cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) typically involves the coordination of cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene ligands to an iron(2+) center. One common method is the reaction of iron(2+) salts with cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene, followed by their coordination to iron(2+) in a continuous flow reactor. This method ensures high yield and purity of the final product, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, leading to the formation of different iron complexes.
Reduction: The compound can be reduced to lower oxidation states, which may alter its reactivity and stability.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions can lead to a variety of new organometallic compounds with different ligands.
Scientific Research Applications
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) exerts its effects involves the coordination of the iron center to the ligands, which stabilizes the compound and enhances its reactivity. The iron center can participate in various redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) can be compared with other similar compounds, such as:
Ferrocene: A well-known organometallic compound with two cyclopentadienyl ligands coordinated to an iron(2+) center. Unlike cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+), ferrocene does not have an ethynyl group, which affects its reactivity and applications.
Ruthenocene: Similar to ferrocene but with a ruthenium center instead of iron. Ruthenocene exhibits different redox properties and is used in different catalytic applications.
Nickelocene: Another metallocene with nickel as the central metal. Nickelocene has distinct electronic properties and is used in various chemical reactions.
The uniqueness of cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) lies in its combination of cyclopenta-1,3-diene and 1-ethynylcyclopenta-1,3-diene ligands, which impart unique electronic and structural properties that are not found in other similar compounds.
Properties
Molecular Formula |
C12H10Fe |
---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q2*-1;+2 |
InChI Key |
BXSUNBWPHNMDRM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Related CAS |
33410-56-9 |
Origin of Product |
United States |
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